molecular formula C11H12FN3O2 B128064 tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 155601-71-1

tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B128064
M. Wt: 237.23 g/mol
InChI Key: INGAFDNQIOIZHC-UHFFFAOYSA-N
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Description

The compound tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a chemical entity that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often contain pyrazole and pyridine rings, which are nitrogen-containing heterocycles, and are frequently modified with various substituents like tert-butyl and fluorine groups to alter their chemical behavior and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, was achieved through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, has been described . These syntheses involve the use of tert-butyl groups and showcase the versatility of tert-butyl substituted compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structures of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives have been characterized using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives can be influenced by the presence of tert-butyl and other substituents. For instance, the study of the regioselectivity of reactions involving 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated that different reaction media and conditions can lead to the formation of compounds with high regioselectivity . This highlights the importance of understanding the chemical behavior of these compounds for their effective use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazolo[3,4-b]pyridine derivatives are often studied using spectroscopic methods and thermal analysis. For example, the characterization of Schiff base compounds derived from tert-butyl substituted pyridine derivatives was performed using FTIR, 1H and 13C NMR spectroscopy, and their thermal properties were also investigated . These studies provide valuable information on the stability and behavior of these compounds under various conditions.

Scientific Research Applications

1. Agonistic Activity on Human Peroxisome Proliferator-Activated Receptor Alpha (hPPARα)

The tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold is utilized in derivatives that act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). Structural modifications on this scaffold have been made to understand structure-activity relationships, indicating that certain structural features are critical for hPPARα agonistic activity. These findings differ from those reported for fibrate-class hPPARα agonists, showcasing the chemical's potential in modulating lipid metabolism and providing a framework for the development of novel therapeutics targeting hPPARα-related disorders (Miyachi et al., 2019).

2. FLT3 Inhibitor for Psoriasis Treatment

This chemical structure has been involved in the optimization of compounds targeting FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment. Structural optimization led to the discovery of potent FLT3 inhibitors, one of which showed significant antipsoriatic effects in a psoriatic animal model, without recurrence after the last administration. This research indicates the potential utility of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives in developing new therapeutics for psoriasis (Li et al., 2016).

3. Multi-Targeted Treatment Strategy for Neuropathic Pain

Compounds derived from this chemical scaffold have been discovered as inhibitors of tumor necrosis factor-alpha (TNF-α), nitric oxide, and cannabinoid receptor subtype 1 (CB₁), showing promising results in treating neuropathic pain. One derivative, in particular, exhibited significant acute antinociceptive efficacy and effectiveness in chronic constriction injury and partial sciatic nerve injury models, suggesting the importance of these derivatives in developing multi-targeted treatment strategies for neuropathic pain (Yogeeswari et al., 2013).

Safety And Hazards

The compound may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if inhaled or swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGAFDNQIOIZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427821
Record name tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

CAS RN

155601-71-1
Record name 1,1-Dimethylethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155601-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LG Motsoeneng, V Naidoo, L Mekuto - Bioresource Technology Reports, 2023 - Elsevier
This study investigated the biodegradation of free cyanide (FCN) under anaerobic conditions using municipal waste activated sludge (MWAS) for subsequent biogas production and …
Number of citations: 0 www.sciencedirect.com
A Cherif, Z Basharat, M Yaseen, MA Bhat, I Uddin… - Molecules, 2023 - mdpi.com
Marek’s disease virus (MDV) is a highly contagious and persistent virus that causes T-lymphoma in chickens, posing a significant threat to the poultry industry despite the availability of …
Number of citations: 9 www.mdpi.com

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